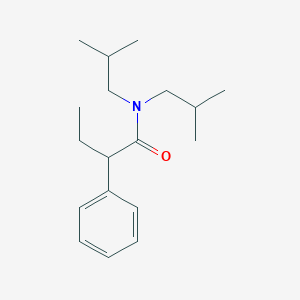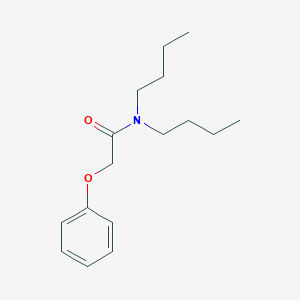![molecular formula C20H22N2O6 B263173 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate, also known as EPPC, is a synthetic compound used in scientific research. It is a selective inhibitor of a specific protein kinase, which makes it a valuable tool in studying the function of this kinase in various biological processes.
作用機序
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate works by binding to the active site of the protein kinase and blocking its activity. This prevents the kinase from phosphorylating its target proteins, which can disrupt the signaling pathways involved in various biological processes. The selectivity of this compound for this kinase makes it a useful tool for studying its specific function in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been shown to modulate the immune response and reduce inflammation, which could have applications in treating autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of using Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate in lab experiments is its selectivity for the protein kinase it inhibits. This allows researchers to study the specific function of this kinase without affecting other signaling pathways. However, one limitation of this compound is that it may not be effective in all cell types or organisms, which could limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate. One area of interest is in developing new therapies that target the protein kinase it inhibits. This could have applications in treating cancer, autoimmune disorders, and other diseases. Another area of interest is in studying the effects of this compound on other signaling pathways and biological processes, which could provide new insights into the complex interactions between different cellular pathways. Finally, further research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
合成法
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.
科学的研究の応用
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate has been used in a variety of scientific research studies to investigate the role of the protein kinase it inhibits. This kinase is involved in several important biological processes, including cell division, DNA repair, and apoptosis. By selectively inhibiting this kinase, researchers can study its specific function in these processes and potentially develop new therapies that target this pathway.
特性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
ethyl N-[4-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-20(24)22-15-7-6-14(11-17(15)25-2)21-19(23)9-5-13-4-8-16-18(10-13)28-12-27-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
TZLIUSCYXZPCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
正規SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)






